Cas no 145430-04-2 (Carbamic acid,[1-[bis(1-methylethoxy)phosphinyl]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-,phenylmethyl ester (9CI))

Carbamic acid,[1-[bis(1-methylethoxy)phosphinyl]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-,phenylmethyl ester (9CI) structure
145430-04-2 structure
Nome del prodotto:Carbamic acid,[1-[bis(1-methylethoxy)phosphinyl]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-,phenylmethyl ester (9CI)
Numero CAS:145430-04-2
MF:C17H22F6NO5P
MW:465.324467182159
CID:218676
PubChem ID:3073003

Carbamic acid,[1-[bis(1-methylethoxy)phosphinyl]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-,phenylmethyl ester (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Carbamic acid,[1-[bis(1-methylethoxy)phosphinyl]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-,phenylmethyl ester (9CI)
    • benzyl N-[2-di(propan-2-yloxy)phosphoryl-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate
    • Carbamic acid,[1-[bis(1-methylethoxy)phosphinyl]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-,ph...
    • bis(1-methylethyl) [1-{[(benzyloxy)carbonyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate
    • Carbamic acid, (1-(bis(1-methylethoxy)phosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-,phenylmethyl ester
    • DTXSID10163014
    • 145430-04-2
    • Carbamic acid, N-[1-[bis(1-methylethoxy)phosphinyl]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-,?phenylmethyl ester
    • Carbamic acid, (1-(bis(1-methylethoxy)phosphinyl)-2,2,2-trifluoro-1-(t rifluoromethyl)ethyl)-,phenyl
    • Inchi: InChI=1S/C17H22F6NO5P/c1-11(2)28-30(26,29-12(3)4)15(16(18,19)20,17(21,22)23)24-14(25)27-10-13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3,(H,24,25)
    • Chiave InChI: MWFVVNXUXMZAHU-UHFFFAOYSA-N
    • Sorrisi: CC(OP(C(C(F)(F)F)(NC(OCC1C=CC=CC=1)=O)C(F)(F)F)(=O)OC(C)C)C

Proprietà calcolate

  • Massa esatta: 465.113979
  • Massa monoisotopica: 465.113979
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 11
  • Conta atomi pesanti: 30
  • Conta legami ruotabili: 9
  • Complessità: 589
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 73.9
  • XLogP3: 4.5

Proprietà sperimentali

  • Densità: 1.316
  • Punto di ebollizione: 428°Cat760mmHg
  • Punto di infiammabilità: 212.7°C
  • Indice di rifrazione: 1.444
  • PSA: 87.16000
  • LogP: 5.98120
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Ganmiao New material Technology Co., LTD